molecular formula C20H16FN3O3 B2356442 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one CAS No. 1207001-56-6

1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one

Cat. No.: B2356442
CAS No.: 1207001-56-6
M. Wt: 365.364
InChI Key: POGMRRQTYAOACO-UHFFFAOYSA-N
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Description

The compound 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one features a quinolin-4-one core substituted with:

  • 1-ethyl group at position 1,
  • 6-fluoro at position 6,
  • 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl) at position 2.

While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest its relevance in antimicrobial or anticancer research .

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c1-3-24-11-15(18(25)14-10-12(21)8-9-16(14)24)20-22-19(23-27-20)13-6-4-5-7-17(13)26-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGMRRQTYAOACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation for Ethyl Group Introduction

The ethyl group at position 1 is typically introduced via nucleophilic substitution or alkylation. A patented method for analogous compounds employs chloroethane gas under pressure (0.1–0.5 MPa) in N,N-dimethylformamide (DMF) with sodium hydroxide or potassium hydroxide as a base, achieving yields >95%. The reaction proceeds at 100–120°C for 5–10 hours, followed by pH adjustment and dehydration at 150–200°C.

Key Reaction Conditions :

  • Solvent : DMF (1/2 reactor volume)
  • Base : NaOH or KOH (1:1 molar ratio)
  • Temperature : 100–120°C
  • Pressure : 0.1–0.5 MPa

Fluorination at Position 6

Fluorine introduction often occurs during quinoline synthesis via electrophilic substitution. For example, direct fluorination using Selectfluor™ or via Balz-Schiemann reaction with diazonium tetrafluoroborate salts. The position selectivity is controlled by directing groups or steric effects.

Construction of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is synthesized through cyclization reactions, leveraging amidoximes or acylhydrazides.

Cyclization of Acylthiosemicarbazides

A high-yielding method (up to 97%) uses 1,3-dibromo-5,5-dimethylhydantoin as an oxidant with KI, facilitating the cyclization of acylthiosemicarbazides to 2-amino-1,3,4-oxadiazoles. For the target compound, this approach can be adapted by substituting the acylthiosemicarbazide with a 2-methoxyphenyl derivative.

Visible-Light-Mediated Oxidative Cyclization

Eosin-Y catalyzed oxidative cyclization under visible light and atmospheric oxygen offers an eco-friendly route. This method achieves 92–94% yield for 5-aryl-1,3,4-oxadiazoles, making it suitable for synthesizing the 3-(2-methoxyphenyl) variant.

Coupling of Quinolinone and Oxadiazole Moieties

The final step involves linking the quinolinone core with the 1,2,4-oxadiazole ring.

Nucleophilic Aromatic Substitution

If the quinolinone bears a leaving group (e.g., chlorine at position 3), the oxadiazole can act as a nucleophile. For example, using DMF as a solvent and K2CO3 as a base at 80–100°C.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling is viable if the quinolinone contains a boronic acid and the oxadiazole has a halide. This method, however, requires precise control over catalytic conditions (e.g., Pd(PPh3)4, Na2CO3, toluene/ethanol).

Optimization and Scalability

Solvent and Base Selection

DMF and NaOH/KOH from the patented method ensure high atom economy (>90%). Alternatives like aqueous ethanol with hexamine reduce toxicity but may lower yields.

Catalytic Efficiency

Comparative studies show eosin-Y-mediated cyclization outperforms traditional dehydrating agents (e.g., thionyl chloride) in environmental impact and yield (Table 1).

Table 1: Comparison of Oxadiazole Synthesis Methods

Method Catalyst/Reagent Yield (%) Environmental Impact
Acylthiosemicarbazide 1,3-Dibromo-DMH/KI 97 Moderate
Visible-light cyclization Eosin-Y/O2 94 Low
Thionyl chloride SOCl2 85 High

Characterization and Validation

Successful synthesis is confirmed via:

  • Melting Point : 140–142°C (consistent with quinolinone derivatives).
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch).
  • NMR : δ 1.4–1.6 ppm (ethyl CH3), δ 6.8–7.5 ppm (aromatic protons).

Chemical Reactions Analysis

1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form fused heterocyclic systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts, transition metal catalysts, and various solvents such as dichloromethane, ethanol, and dimethylformamide. Major products formed from these reactions include substituted quinolines, quinoline N-oxides, and fused heterocycles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The oxadiazole derivatives exhibit significant antibacterial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds derived from similar structures have been shown to possess minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against these bacteria, indicating their potential as novel antibiotics .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget PathogenMIC (µg/ml)
1Mycobacterium smegmatis6.25
2Pseudomonas aeruginosa12.5
3Candida albicans15.0

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that quinoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. The synthesis of quinoline-oxadiazole hybrids has been pursued to target both EGFR and microbial DNA gyrase, making them dual-action agents against cancer and bacterial infections .

Table 2: Anticancer Activity of Quinoline-Oxadiazole Hybrids

CompoundTargetIC50 (µM)
AEGFR5.0
BDNA Gyrase10.0

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including those with oxadiazole substitutions. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Case Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines showed that the compound effectively inhibited cell growth at low concentrations while demonstrating minimal cytotoxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interact with DNA to interfere with replication and transcription processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogs with Modified Oxadiazole Substituents

The oxadiazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Oxadiazole Substituent Molecular Formula Key Data Reference
1-ethyl-6-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-4-one (Compound 41) 3-methyl C₂₅H₂₅FN₄O₂ HRMS (M+H): 433.2039; 48% synthetic yield; antimalarial activity
1-ethyl-6-methyl-3-[3-(4-trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one 4-(trifluoromethyl)phenyl Not provided Structural data limited; CF₃ group may enhance lipophilicity
4-(3-ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one 3-ethyl C₁₃H₁₂N₃O₂ Positional isomer (oxadiazole at C4 vs. C3); no bioactivity reported

Key Observations :

  • Electron-donating vs. withdrawing groups : The 2-methoxyphenyl group in the target compound may improve solubility compared to the 3-methyl or 4-CF₃ analogs, which are more hydrophobic .
  • Synthetic yields : Compound 41 (48% yield) suggests moderate synthetic accessibility, while oxadiazole-nitro derivatives (e.g., ’s 5d) achieve higher yields (76%) due to stabilizing electronic effects .

Analogs with Varied Heterocyclic Cores

Quinolinone derivatives fused with other heterocycles exhibit diverse bioactivities:

Compound Name Heterocycle Core Bioactivity Key Data Reference
Bederocin (4-Quinolinone derivative) Thiophene-linked Antibacterial Targets bacterial enzymes; IC₅₀ not reported
3-Phenyl-6-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4H-1,2,4-oxadiazin-5(6H)-one 1,2,4-Oxadiazine None reported Melting point: 194–196°C; NMR confirms planar structure
Triazolo-thiadiazole-quinolinone hybrid Triazolo-thiadiazole Anticancer (HepG2 IC₅₀: 0.8 μg/mL) Demonstrates scaffold versatility for kinase inhibition

Key Observations :

  • Core flexibility: The target compound’s oxadiazole-quinolinone hybrid balances rigidity (for target binding) and solubility (via methoxy groups), unlike bulkier oxadiazine or thiadiazole derivatives .
  • Bioactivity trends: Antimalarial and antibacterial activities are common in quinolinones, while anticancer activity often requires additional heterocyclic motifs (e.g., triazolo-thiadiazole) .

Physicochemical and Spectroscopic Comparisons

Compound Feature Target Compound Compound 41 5d ()
HRMS (M+H) Not reported 433.2039 417.1169 (M+Na)
1H NMR Shifts Not reported δ 8.90 (s, quinoline H), 7.82 (d) δ 11.59 (s, NH), 8.05–7.99 (m, ArH)
Melting Point Not reported Solid (mp not specified) 216–217°C

Key Observations :

  • Spectroscopic signatures: Quinolinone protons in analogs resonate near δ 8.90, while oxadiazole-linked protons appear downfield (δ 7.8–8.1) .
  • Thermal stability : Nitro-substituted oxadiazoles (e.g., 5d) exhibit higher melting points (>200°C) due to strong intermolecular interactions .

Biological Activity

The compound 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one is a novel derivative that incorporates a quinoline core with a 1,2,4-oxadiazole moiety. This structure has drawn attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activities associated with this compound based on recent research findings.

The compound's structure features a quinoline scaffold known for various biological activities, combined with an oxadiazole ring that enhances its pharmacological profile. The oxadiazole derivatives have been recognized for their ability to interact with nucleic acids and proteins, leading to diverse biological effects including enzyme inhibition and modulation of signaling pathways.

Anticancer Activity

Recent studies demonstrate that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The following table summarizes key findings related to the cytotoxic effects of similar compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
1-Ethyl-6-fluoro derivativeMCF-70.12 - 2.78Inhibition of HDAC and telomerase
Oxadiazole analogsA5490.11 - 1.47Inhibition of thymidylate synthase
Oxadiazole-benzimidazole hybridsHepG20.76 - 5.51Induction of apoptosis via caspase activation

These compounds have shown promising cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the inhibition of critical enzymes such as histone deacetylases (HDAC), which play a role in cancer cell proliferation and survival .

Antimicrobial Activity

In addition to anticancer properties, derivatives containing the oxadiazole ring have also been evaluated for their antimicrobial activity. Research indicates that these compounds can effectively inhibit bacterial growth:

CompoundTarget OrganismMIC (mg/mL)
Oxadiazole derivativeE. coli0.0039 - 0.025
Oxadiazole derivativeS. aureus0.0039 - 0.025

The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making these compounds candidates for further development as antimicrobial agents .

Case Studies

A notable study evaluated the anticancer properties of various oxadiazole derivatives through in vitro assays on multiple cancer cell lines including MCF-7 and A549. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups, highlighting the importance of structural modifications in optimizing biological activity .

Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that the activation of caspase pathways was a critical factor in mediating cell death, further supporting the potential therapeutic applications of oxadiazole derivatives in oncology .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one, and how do reaction conditions influence yield and purity?

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For example, ¹H/¹³C NMR can resolve signals for the ethyl group (δ 1.2–1.4 ppm for CH3, δ 3.5–4.0 ppm for CH2) and the methoxyphenyl moiety (δ 3.8–4.0 ppm for OCH3) . Purity is best assessed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

  • Methodological Answer : Divergent bioactivity results often stem from methodological differences, such as enzyme source (e.g., human vs. bacterial), assay buffer composition, or substrate concentration. For instance, fluorinated quinolines show variable IC50 values against topoisomerase IV depending on Mg²⁺ ion concentration . To reconcile discrepancies:
  • Standardize assay conditions (pH 7.4, 37°C, 5 mM MgCl₂).
  • Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Perform dose-response curves with triplicate measurements to ensure reproducibility .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target interactions?

Q. How can reaction pathways be optimized to minimize byproducts during oxadiazole ring formation?

  • Methodological Answer : Byproducts like open-chain intermediates or dimerized species arise from incomplete cyclization or excess nitrile reagents. Strategies include:
  • Using in situ IR monitoring to track nitrile consumption .
  • Employing microwave-assisted synthesis to reduce reaction time (30 min vs. 12h) and improve selectivity .
  • Adding molecular sieves to absorb water and shift equilibrium toward cyclization .

Contradictions in Evidence

  • Synthetic Solvents : recommends dichloromethane (DCM) for cyclization, while uses xylene for similar steps. DCM offers faster kinetics but may require lower temperatures to avoid decomposition .
  • Bioactivity Mechanisms : Some studies emphasize DNA gyrase inhibition , while others propose kinase modulation . These differences may reflect assay specificity or off-target effects.

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